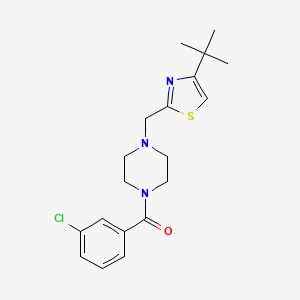
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a thiazole ring, a piperazine ring, and a phenyl ring. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Piperazine is a cyclic amine with two nitrogen atoms. Phenyl is a common substituent in organic chemistry, derived from benzene by removing one hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Thiazoles, for example, are known to participate in a variety of chemical reactions. Piperazine derivatives also have a wide range of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
A study by Lv, Ding, and Zhao (2013) focused on the synthesis and structural characterization of pyrazole carboxamide derivatives containing a piperazine moiety, similar to the compound . X-ray crystal analysis was used for structural confirmation (Hong-Shui Lv et al., 2013).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) researched the synthesis of new pyridine derivatives with a structure related to the compound . These derivatives exhibited variable and modest antimicrobial activity against bacteria and fungi (N. Patel et al., 2011).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Their research involved conformational analysis and pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).
Antifungal Properties
Heeres, Hendrickx, and Van Cutsem (1983) synthesized and examined the antifungal properties of terconazole, which shares structural similarities with the compound . Terconazole demonstrated high topical activity against vaginal candidosis and dermatophytosis (J. Heeres et al., 1983).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) conducted studies on derivatives of a similar compound for their anticancer and antituberculosis properties. Some of the tested compounds showed significant activity in these areas (S. Mallikarjuna et al., 2014).
Novel Low-Voltage-Activated Calcium Channel Blocker
Noh et al. (2011) synthesized a novel T-type calcium channel blocker related to the compound of interest. The compound showed potential as a pain reliever and analgesic in a rat neuropathic pain model (K. Noh et al., 2011).
Synthesis of (2-Substituted-4-methylthiazol-5-yl) Derivatives
Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized derivatives structurally related to the compound , displaying moderate to good antimicrobial activity (P. Mhaske et al., 2014).
Mécanisme D'action
Target of Action
It’s known that both thiazole and indole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives have been found to act as potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Similarly, indole derivatives have shown clinical and biological applications, binding with high affinity to multiple receptors .
Biochemical Pathways
It’s known that thiazole and indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
One study suggested that a compound with a similar structure could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-19(2,3)16-13-25-17(21-16)12-22-7-9-23(10-8-22)18(24)14-5-4-6-15(20)11-14/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJJMUVVYLDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)
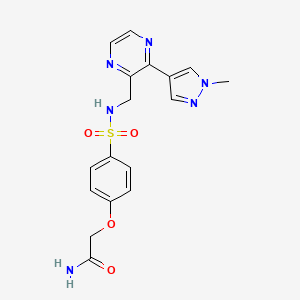
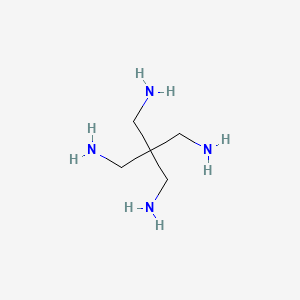
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
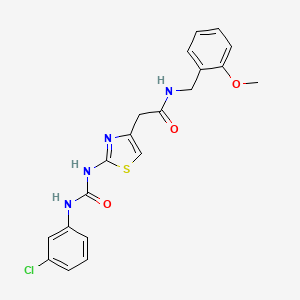
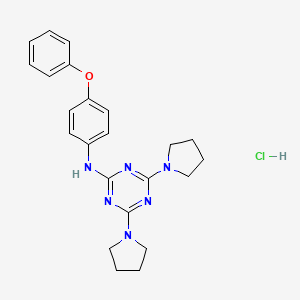
![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)
![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)
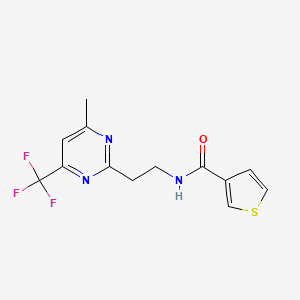

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)